
3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Structural Characteristics
The structural characteristics of 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole and its derivatives have been extensively studied, revealing intricate details about their molecular conformation and intermolecular interactions:
Molecular Conformation and Planarity
Certain derivatives like 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile exhibit an L-shaped tricyclic imine structure. The pyrazole ring in this compound is essentially coplanar with the nitro-substituted benzene ring and approximately perpendicular to the trifluoromethyl-substituted ring, indicating a significant dihedral angle between these components (Yang & Li, 2008).
Hydrogen Bonding and Crystal Packing
Compounds such as 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine demonstrate the presence of N—H⋯N and N—H⋯O hydrogen bonds, which contribute to forming sheets in the crystal structure. This highlights the potential of these compounds in designing materials with specific molecular packing and structural properties (Hernández-Ortega et al., 2012).
Magnetic and Energetic Properties
Some derivatives of 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole exhibit unique magnetic and energetic properties, making them suitable for applications in materials science:
Magnetic Relaxation in Heterodinuclear Complexes
A novel hetero-tri-spin complex incorporating a nitronyl nitroxide biradical ligand and 3d-4f CoII-LnIII system was synthesized. This complex displays slow magnetic relaxation, indicating its potential in magnetic storage applications or as a quantum computing material (Xi et al., 2019).
High Thermal and Chemical Stability
Metal–organic frameworks (MOFs) with pyrazolate-bridged structures exhibit exceptional thermal and chemical stability. Such frameworks have potential applications in catalysis and as advanced materials in extreme environmental conditions (Colombo et al., 2011).
Energetic Properties and Explosives
The synthesis and investigation of nitropyrazole derivatives bearing furazan and trinitromethyl moieties were explored. These compounds show promising explosive properties, indicating their potential use in the development of novel energetic materials (Dalinger et al., 2016).
Pharmaceutical and Biological Applications
While avoiding specific details on drug use and dosage, it's worth noting that some studies have explored the anti-inflammatory potential and novel synthesis routes of these compounds:
Synthesis and Anti-inflammatory Potential
Compounds such as 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles were synthesized and evaluated for their anti-inflammatory activity. These findings highlight the potential pharmaceutical applications of these compounds (Abdellatif et al., 2014).
Synthesis of Pyrazole-3-triflones
The synthesis of pyrazole triflones containing a triflyl group at the 3-position was disclosed, expanding the potential applications of these compounds in the pharmaceutical sector (Das et al., 2018).
Propiedades
IUPAC Name |
3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-2-8(6-9)7-16-5-4-10(15-16)17(18)19/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQVBMMYAASCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

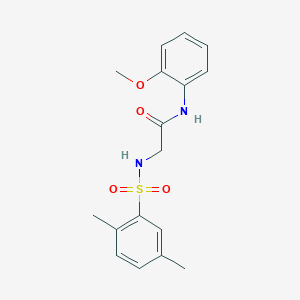
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B2587950.png)
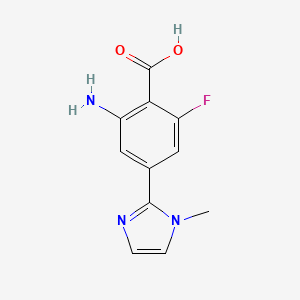
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2587953.png)
![(3-Fluoropyridin-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2587956.png)
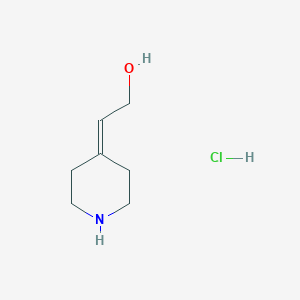
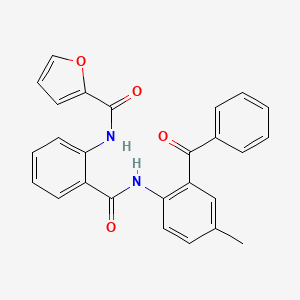
![methyl 1-[(4-isopropylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2587961.png)
![1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2587964.png)
![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587966.png)
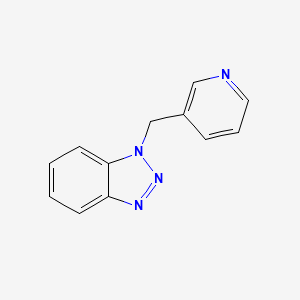
![2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2587968.png)
![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B2587970.png)
![(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2587971.png)